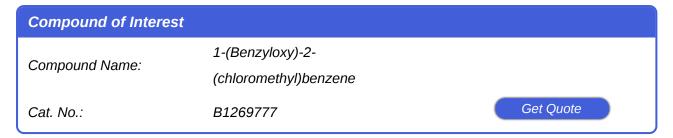


An In-depth Technical Guide to 1-(benzyloxy)-2-(chloromethyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzyloxy)-2-(chloromethyl)benzene is a versatile bifunctional aromatic compound utilized as a key intermediate in organic synthesis. Its structure, featuring both a benzyl ether and a reactive chloromethyl group, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of fine chemicals, pharmaceutical agents, and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a focus on detailed experimental methodologies and mechanistic understanding.

Chemical Properties and Identification

1-(Benzyloxy)-2-(chloromethyl)benzene is a white to off-white crystalline powder with a distinct aromatic odor.[1] It is stable under normal storage conditions but reacts with strong oxidizing agents.[1] While slightly soluble in water, it exhibits good solubility in organic solvents such as ethanol and acetone.[1]

Table 1: Physicochemical Properties of 1-(benzyloxy)-2-(chloromethyl)benzene



Property	Value	Reference
Molecular Formula	C14H13CIO	[1][2]
Molecular Weight	232.71 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	48-50 °C	[1]
Density	1.18 g/cm ³	[1]
CAS Number	4406-36-4	[1]
Purity	≥98% (Industrial Grade)	[1]
Solubility	Slightly soluble in water; Soluble in ethanol and acetone	[1]
Shelf Life	2 years (under recommended storage)	[1]

Table 2: Spectroscopic and Identification Data

Parameter	Description
IUPAC Name	1-(benzyloxy)-2-(chloromethyl)benzene
Synonyms	Benzyl 2-(chloromethyl)phenyl ether
EINECS No	224-640-1
HS Code	29094980

Synthesis of 1-(benzyloxy)-2-(chloromethyl)benzene

The primary synthetic route to **1-(benzyloxy)-2-(chloromethyl)benzene** is through the Williamson ether synthesis, a well-established method for forming ethers from an organohalide and an alcohol.

Experimental Protocol: Williamson Ether Synthesis



This protocol describes the synthesis of **1-(benzyloxy)-2-(chloromethyl)benzene** from 2-(chloromethyl)phenol and benzyl bromide.

Materials:

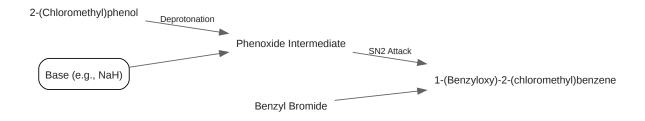
- 2-(Chloromethyl)phenol
- · Benzyl bromide
- Sodium hydride (NaH) or Potassium carbonate (K2CO3)
- Anhydrous Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(chloromethyl)phenol in anhydrous DMF.
- To this solution, add a slight molar excess of a base, such as sodium hydride or potassium carbonate, portion-wise at 0 °C to deprotonate the phenol.
- After the addition of the base is complete, allow the mixture to stir at room temperature for 30 minutes.
- Add a slight molar excess of benzyl bromide dropwise to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).



- Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
- Extract the aqueous layer with diethyl ether (3 x volumes).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 1-(benzyloxy)-2-(chloromethyl)benzene.



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Diagram 1: Williamson Ether Synthesis for 1-(benzyloxy)-2-(chloromethyl)benzene.

Key Reactions and Applications in Drug Development

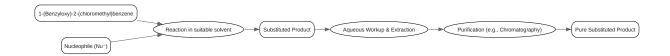
The reactivity of **1-(benzyloxy)-2-(chloromethyl)benzene** is dominated by the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This reactivity makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.

Nucleophilic Substitution Reactions



The benzylic chloride is readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups.

General Workflow for Nucleophilic Substitution:



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Diagram 2: General workflow for nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 1-(Azidomethyl)-2-(benzyloxy)benzene

This protocol details the reaction of **1-(benzyloxy)-2-(chloromethyl)benzene** with sodium azide, a common precursor for the synthesis of amines via reduction or for use in click chemistry.

Materials:

- 1-(Benzyloxy)-2-(chloromethyl)benzene
- Sodium azide (NaN3)
- Dimethylformamide (DMF)
- Water
- · Diethyl ether

Procedure:

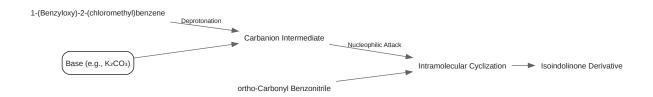


- Dissolve 1-(benzyloxy)-2-(chloromethyl)benzene in DMF in a round-bottom flask.
- Add a molar excess (typically 1.5-2 equivalents) of sodium azide to the solution.
- Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed (monitor by TLC).
- After cooling to room temperature, pour the reaction mixture into water.
- Extract the aqueous layer with diethyl ether (3 x volumes).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude azide product, which can be used in subsequent steps without further purification.

Synthesis of Isoindolinones

1-(Benzyloxy)-2-(chloromethyl)benzene can be utilized in the synthesis of isoindolinones, which are structural motifs found in various biologically active compounds. The reaction typically involves a cascade process with ortho-carbonyl-substituted benzonitriles.[3][4]

Reaction Scheme for Isoindolinone Synthesis:



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Diagram 3: Simplified reaction scheme for isoindolinone synthesis.



Safety and Handling

1-(Benzyloxy)-2-(chloromethyl)benzene is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.

Conclusion

1-(Benzyloxy)-2-(chloromethyl)benzene is a valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate in the preparation of pharmaceuticals and other high-value chemical entities. The methodologies and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this compound in their synthetic endeavors.

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